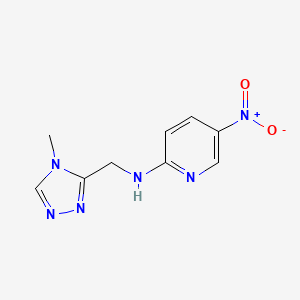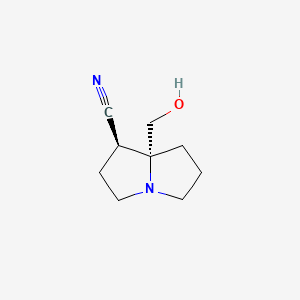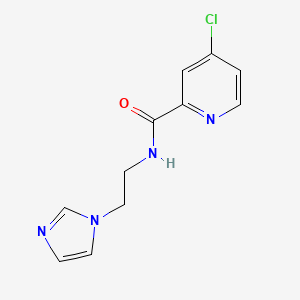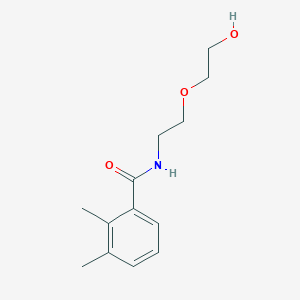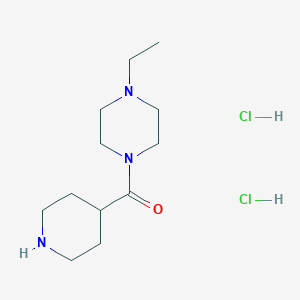
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride is a chemical compound with the molecular formula C12H25Cl2N3O. It is a derivative of piperazine and piperidine, which are both commonly used in medicinal chemistry for their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride typically involves the reaction of 4-ethylpiperazine with piperidin-4-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
化学反応の分析
Types of Reactions
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine and piperidine derivatives .
科学的研究の応用
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Ethyl-4-piperidin-4-yl-piperazine: Similar in structure but lacks the methanone group.
4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone: Contains a furan ring instead of the piperidine ring.
Uniqueness
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride is unique due to its specific combination of piperazine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C12H25Cl2N3O |
|---|---|
分子量 |
298.25 g/mol |
IUPAC名 |
(4-ethylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-2-14-7-9-15(10-8-14)12(16)11-3-5-13-6-4-11;;/h11,13H,2-10H2,1H3;2*1H |
InChIキー |
XJMXIGCTIFUEGU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



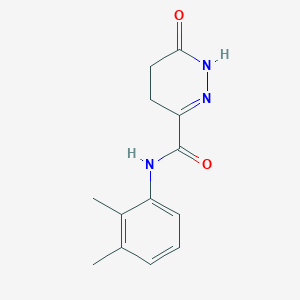
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)
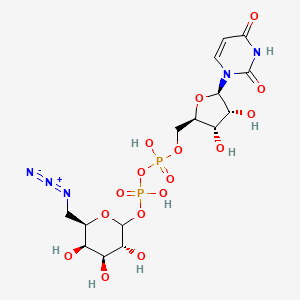
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)


